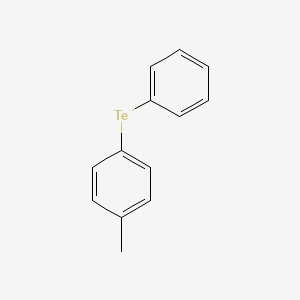
1-Methyl-4-(phenyltellanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(phenyltellanyl)benzene is an organic compound that belongs to the class of aromatic tellurium compounds It features a benzene ring substituted with a methyl group at the 1-position and a phenyltellanyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(phenyltellanyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 1-methyl-4-bromobenzene with diphenyl ditelluride in the presence of a catalyst such as copper powder. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(phenyltellanyl)benzene undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form tellurium dioxide derivatives.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the tellurium atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions
Major Products:
Oxidation: Formation of tellurium dioxide derivatives.
Reduction: Formation of lower oxidation state tellurium compounds.
Substitution: Formation of various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
1-Methyl-4-(phenyltellanyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex tellurium-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 1-Methyl-4-(phenyltellanyl)benzene involves its interaction with molecular targets through its tellurium atom. The tellurium atom can form bonds with various biological molecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or the generation of reactive oxygen species, contributing to its biological activity .
Comparison with Similar Compounds
- 1-Methyl-4-(phenylsulfonyl)benzene
- 1-Methyl-4-(phenylmethyl)benzene
- 1-Methyl-4-(phenyltellanyl)benzene
Comparison: this compound is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties compared to similar compounds with sulfur or selenium atoms. The tellurium atom’s larger size and different electronic properties can lead to variations in reactivity and biological activity .
Properties
CAS No. |
56950-00-6 |
|---|---|
Molecular Formula |
C13H12Te |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
1-methyl-4-phenyltellanylbenzene |
InChI |
InChI=1S/C13H12Te/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
HJIPHXYFDKOKNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Te]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




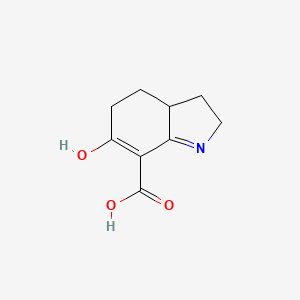
![9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14617300.png)
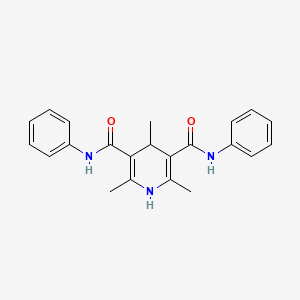

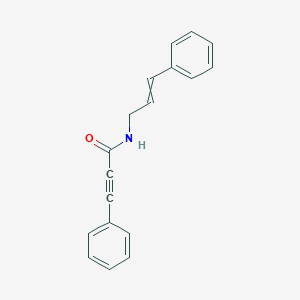



![N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylthiourea](/img/structure/B14617333.png)
![4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol](/img/structure/B14617344.png)
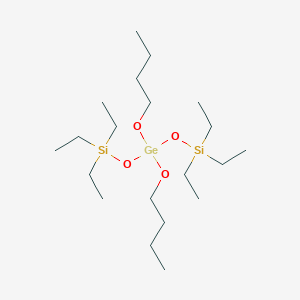
![4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14617358.png)
